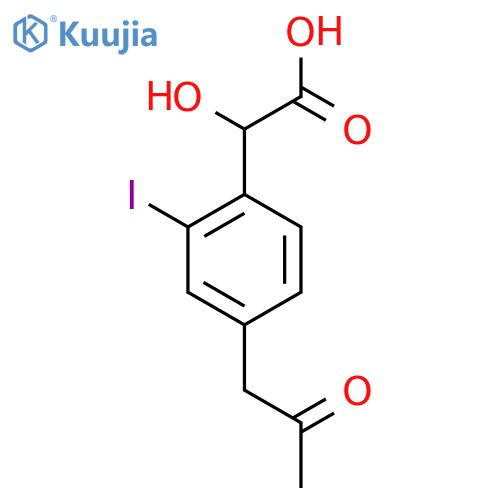

Cas no 1806443-14-0 (2-Iodo-4-(2-oxopropyl)mandelic acid)

1806443-14-0 structure

商品名:2-Iodo-4-(2-oxopropyl)mandelic acid

CAS番号:1806443-14-0

MF:C11H11IO4

メガワット:334.107115983963

CID:4941183

2-Iodo-4-(2-oxopropyl)mandelic acid 化学的及び物理的性質

名前と識別子

-

- 2-Iodo-4-(2-oxopropyl)mandelic acid

-

- インチ: 1S/C11H11IO4/c1-6(13)4-7-2-3-8(9(12)5-7)10(14)11(15)16/h2-3,5,10,14H,4H2,1H3,(H,15,16)

- InChIKey: WEULDCRYHOPUSN-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C=CC=1C(C(=O)O)O)CC(C)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 279

- トポロジー分子極性表面積: 74.6

- 疎水性パラメータ計算基準値(XlogP): 1.1

2-Iodo-4-(2-oxopropyl)mandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015025607-1g |

2-Iodo-4-(2-oxopropyl)mandelic acid |

1806443-14-0 | 97% | 1g |

1,490.00 USD | 2021-06-18 | |

| Alichem | A015025607-500mg |

2-Iodo-4-(2-oxopropyl)mandelic acid |

1806443-14-0 | 97% | 500mg |

790.55 USD | 2021-06-18 | |

| Alichem | A015025607-250mg |

2-Iodo-4-(2-oxopropyl)mandelic acid |

1806443-14-0 | 97% | 250mg |

484.80 USD | 2021-06-18 |

2-Iodo-4-(2-oxopropyl)mandelic acid 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

1806443-14-0 (2-Iodo-4-(2-oxopropyl)mandelic acid) 関連製品

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量